tert-butyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a triazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The triazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the triazole ring.
Substitution: Various nucleophiles can substitute the tert-butyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole oxides, while reduction can yield triazole hydrides.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between triazole-containing molecules and biological targets. It may serve as a model compound for developing new drugs or understanding the behavior of similar molecules in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The triazole ring is known for its bioactivity, and this compound could be a lead compound for developing new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is not fully understood. it is believed that the triazole ring interacts with specific molecular targets, potentially inhibiting or activating certain biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a poly (ADP-ribose) polymerase inhibitor.
Uniqueness
Tert-butyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the cyclopropyl group attached to the triazole ring. This structural feature may impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-11(7-9-19)13-16-12(17-18-13)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXUOTRKPCNZTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NN2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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